molecular formula C13H15N B1400127 N-(cyclobutylmethyl)-3-ethynylaniline CAS No. 1490278-80-2

N-(cyclobutylmethyl)-3-ethynylaniline

Cat. No.: B1400127
CAS No.: 1490278-80-2
M. Wt: 185.26 g/mol
InChI Key: ZDQXAEIARXILFE-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-3-ethynylaniline is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with an ethynyl group at the 3-position of the aniline ring

Scientific Research Applications

N-(cyclobutylmethyl)-3-ethynylaniline has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

Target of Action

N-(cyclobutylmethyl)-3-ethynylaniline primarily targets the kappa opioid receptors and acts as an agonist . It also interacts with the mu opioid receptors , where it behaves as an antagonist or partial agonist . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

The compound binds to the kappa opioid receptors, triggering a series of intracellular events that lead to analgesic effects. At the mu opioid receptors, its action is more complex, acting as an antagonist or partial agonist, which can modulate the overall analgesic effect .

Biochemical Pathways

It’s known that opioid receptors are involved in various signaling pathways, including the inhibition of adenylate cyclase and activation of potassium channels . These actions result in hyperpolarization of the cell membrane and reduction in neuronal excitability, contributing to the compound’s analgesic effects.

Pharmacokinetics

Similar compounds like nalbuphine are primarily metabolized in the liver by cytochrome p450 (cyp) isoenzyme 3a4 into less active metabolites . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound would need further investigation.

Result of Action

The primary result of this compound’s action is the relief of moderate to severe pain . This is achieved through its interaction with opioid receptors, leading to changes in neuronal excitability and perception of pain.

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-ethynylaniline typically involves the following steps:

    Formation of the cyclobutylmethyl group: This can be achieved through the reaction of cyclobutylmethyl bromide with an appropriate nucleophile.

    Attachment to aniline: The cyclobutylmethyl group is then attached to the nitrogen atom of aniline through a nucleophilic substitution reaction.

    Introduction of the ethynyl group: The ethynyl group can be introduced at the 3-position of the aniline ring via a Sonogashira coupling reaction, which involves the reaction of a halogenated aniline derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-ethynylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-3-ethynylaniline: Similar in structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N-(cyclobutylmethyl)-4-ethynylaniline: Similar but with the ethynyl group at the 4-position instead of the 3-position.

    N-(cyclobutylmethyl)-3-propynylaniline: Similar but with a propynyl group instead of an ethynyl group.

Uniqueness

N-(cyclobutylmethyl)-3-ethynylaniline is unique due to the specific combination of the cyclobutylmethyl and ethynyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-11-5-4-8-13(9-11)14-10-12-6-3-7-12/h1,4-5,8-9,12,14H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQXAEIARXILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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